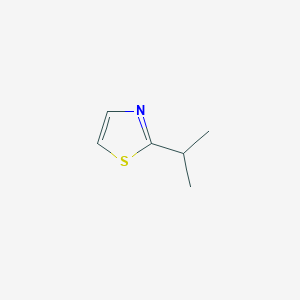
2-Isopropylthiazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-isopropylthiazole derivatives involves various chemical transformations and methodologies. For instance, one study describes the preparation of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate from 2-amino-4-(chloromethyl)thiazole as a starting material, which showed significant in vivo antifilarial activity . Another paper reports a one-pot synthesis of 2-isopropyl-3-benzyl-1,3-thiazolidin-4-ones from valine, arenealdehydes, and mercaptoacetic acid, with characterization achieved by NMR techniques and X-ray crystallography . Additionally, novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazole derivatives have been synthesized and characterized by various spectroscopic methods .
Molecular Structure Analysis
The molecular structure of this compound derivatives is crucial for their biological activity. The studies provided have utilized NMR spectroscopy and X-ray crystallography to characterize the synthesized compounds. For example, the structure of 2-isopropyl-3-(4-nitrobenzyl)-1,3-thiazolidin-4-one was specifically determined by X-ray crystallography . The presence of various substituents on the thiazole ring can significantly influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives is highlighted in their synthesis and subsequent biological evaluations. Alkylation reactions have been employed to introduce isopropyl groups into thiazole derivatives, as seen in the alkylation of 2-amino-4,5-dimethylthiazole with isopropanol . The introduction of different functional groups through chemical reactions is a key strategy in modifying the biological activity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. While the papers provided do not explicitly discuss these properties, they can be inferred from the synthesis and structural analysis. For instance, the solubility, melting points, and stability of these compounds can be affected by the presence of the isopropyl group and other substituents on the thiazole ring. These properties are important for the compounds' application as potential pharmaceutical agents.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Properties
- Antimicrobial and Antitubercular Agents : A series of compounds including 4-isopropylthiazole-2-carbohydrazide analogs, oxadiazole-thiazole, and triazole-thiazole derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. These compounds, particularly 7a, 7b, 7d, and 4, showed significant antitubercular efficacy, suggesting the role of the substituted 4-isopropylthiazole-2-carbohydrazide moiety in enhancing antitubercular properties (Mallikarjuna et al., 2009). A similar study on 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazole derivatives also demonstrated promising antimicrobial and antitubercular activities (Kumar et al., 2010).
Anti-Tumor Applications
- Anti-Tumor Effects : Various derivatives of isopropyl thiazole-based sulfonyl compounds exhibited significant antibacterial and antifungal activities, with some demonstrating excellent antitubercular properties. These findings indicate potential applications in the development of anti-tumor agents (Kumar et al., 2013).
Plant Disease Control
- Agricultural Applications - Plant Pathogen Control : Thiadiazole compounds, including thiazole derivatives, have been used to control various diseases in humans, animals, and plants. Their application in agriculture, particularly in controlling plant pathogenic bacteria, has been documented. These compounds are believed to induce host defenses and suppress bacterial production of extracellular polysaccharides (Liang et al., 2015).
Cardiovascular Protection
- Cardiovascular Protection : L-2-oxothiazolidine-4-carboxylate (OTC), a related compound, has shown cardioprotective effects against myocardial infarction in rats. It enhanced cardiac antioxidant activity, reduced oxidative damage, and suppressed lipid peroxidation, offering a potential application in cardiovascular protection (Angelovski et al., 2022).
Enzyme Inhibition for Therapeutic Applications
- Enzyme Inhibition : 2-amino thiazole derivatives have been evaluated for their effects on various metabolic enzymes, such as carbonic anhydrase isoenzymes, acetylcholinesterase, and butyrylcholinesterase. These compounds exhibited significant inhibitory activity, suggesting their potential in therapeutic applications (Korkmaz, 2022).
Zukünftige Richtungen
Thiazole derivatives, including 2-Isopropylthiazole, continue to be a focus of research due to their wide range of biological activities . Future research may focus on the synthesis of new thiazole derivatives, exploration of their biological activities, and development of pharmaceutical applications. Additionally, green synthetic strategies for thiazole derivatives are an emerging area of interest .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-Isopropylthiazole are not fully understood due to the limited research available. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other compounds .
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and may undergo degradation over time
Dosage Effects in Animal Models
It is known that the effects of many compounds can vary with dosage, potentially leading to threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that many compounds can interact with transporters or binding proteins, potentially influencing their localization or accumulation .
Subcellular Localization
It is known that many compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
2-propan-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-5(2)6-7-3-4-8-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFIPFGRXRRZSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166129 | |
| Record name | 2-Isopropylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15679-10-4 | |
| Record name | 2-(1-Methylethyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15679-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015679104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isopropylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the applications of 2-Isopropylthiazole derivatives in medicinal chemistry?
A1: While the provided research doesn't specifically focus on this compound, it highlights the use of structurally similar compounds incorporating the this compound-4-carbonyl moiety. For instance, one patent application describes the development of dual-acting muscarinic antagonist/beta 2 agonist (MABA) compounds for treating asthma and COPD. These compounds, incorporating the this compound-4-carbonyl group, demonstrate the potential of this scaffold in developing novel therapeutics.
Q2: Has this compound been identified in any food science contexts?
A2: Yes, one research paper mentions the identification of 4-methyl-2-Isopropylthiazole in the context of off-flavor formation in fortified juice-containing beverages.
Q3: How do palladium N-heterocyclic carbene (Pd-NHC) complexes, incorporating similar structures to this compound, contribute to chemical synthesis?
A3: Research highlights the synthesis and evaluation of novel Pd-NHC complexes as catalysts for direct arylation reactions. These complexes demonstrate excellent catalytic activity in the direct arylation of various heterocyclic compounds, including those structurally similar to this compound. This suggests potential applications of these catalysts in synthesizing derivatives of this compound or incorporating it into more complex molecules.
Q4: Can you elaborate on the significance of direct arylation reactions in organic synthesis and the role of catalysts like Pd-NHC complexes?
A4: Direct arylation reactions are highly valuable in organic synthesis as they allow for the formation of carbon-carbon bonds between aromatic rings, leading to the construction of complex molecules. Pd-NHC complexes, as highlighted in the research , act as efficient catalysts in these reactions, enabling milder reaction conditions and often exhibiting high selectivity. This catalytic activity is crucial for the synthesis of various organic compounds, including pharmaceuticals and materials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




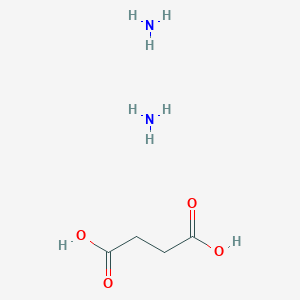
![Ethyl spiro[2.3]hexane-1-carboxylate](/img/structure/B96963.png)

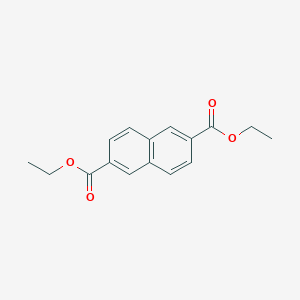
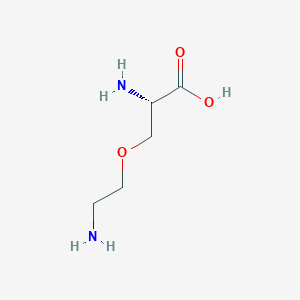


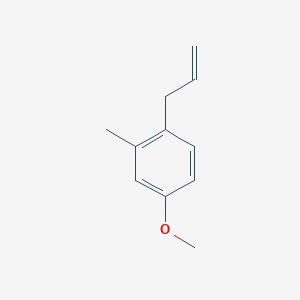
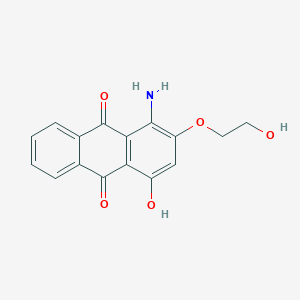
![Trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane](/img/structure/B96981.png)


